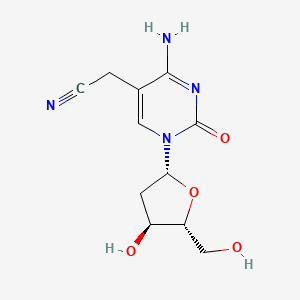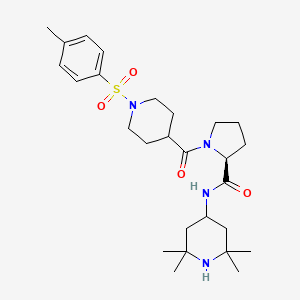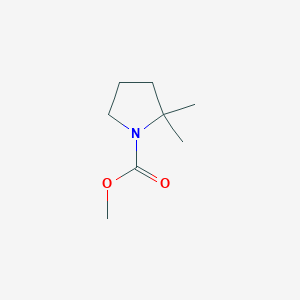
Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, amino groups, and a pyrimidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride typically involves multiple steps. One common method starts with the reaction of ethyl cyanoacetate with guanidine to form ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate. This intermediate is then subjected to a series of reactions, including aminomethylation and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 4-amino
Properties
Molecular Formula |
C8H13ClN4O2 |
|---|---|
Molecular Weight |
232.67 g/mol |
IUPAC Name |
ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N4O2.ClH/c1-2-14-8(13)5-4-11-6(3-9)12-7(5)10;/h4H,2-3,9H2,1H3,(H2,10,11,12);1H |
InChI Key |
LKMIQRFPCLBUFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12634371.png)
![ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate](/img/structure/B12634372.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634377.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)

![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)
![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)


